cis,cis-3,6-Nonadienal-d4
Description
cis,cis-3,6-Nonadienal (CAS: 21944-83-2) is a nine-carbon aliphatic aldehyde with conjugated double bonds at the 3rd and 6th positions. Its deuterated analog, cis,cis-3,6-Nonadienal-d4, is a stable isotope-labeled compound used in analytical chemistry for traceability and quantification in flavor studies. This compound is renowned for its potent "fresh-cut watermelon" aroma, with an odor detection threshold of 0.2 ppb in water, making it one of the most impactful flavor contributors in watermelon and related fruits . However, its instability due to cis-trans isomerization and aldehyde oxidation limits its direct industrial application .
Properties
Molecular Formula |
C9H14O |
|---|---|
Molecular Weight |
142.23 g/mol |
IUPAC Name |
(3Z,6Z)-3,4,6,7-tetradeuterionona-3,6-dienal |
InChI |
InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h3-4,6-7,9H,2,5,8H2,1H3/b4-3-,7-6-/i3D,4D,6D,7D |
InChI Key |
FIDBXHOCOXRPRO-QFLBLQEISA-N |
Isomeric SMILES |
[2H]/C(=C(\[2H])/C/C(=C(/[2H])\CC=O)/[2H])/CC |
Canonical SMILES |
CCC=CCC=CCC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of cis,cis-3,6-Nonadienal-d4 involves the incorporation of deuterium atoms into the parent compound, cis,cis-3,6-Nonadienal. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents .
Industrial Production Methods: : Industrial production of this compound typically involves large-scale synthesis using deuterated precursors and catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: : cis,cis-3,6-Nonadienal-d4 can undergo various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
cis,cis-3,6-Nonadienal-d4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Mechanism of Action
The mechanism of action of cis,cis-3,6-Nonadienal-d4 involves its interaction with various molecular targets and pathways. As a deuterated compound, it exhibits altered pharmacokinetic and metabolic profiles compared to its non-deuterated counterpart . This can affect the rate of enzymatic reactions and the stability of the compound in biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural and functional differences between cis,cis-3,6-Nonadienal-d4 and related compounds:
Key Findings from Comparative Studies
Odor Potency and Threshold Relationships
- Double Bond Configuration: The conjugated cis-3,6-diene structure in cis,cis-3,6-Nonadienal significantly lowers its odor threshold (0.2 ppb) compared to mono-unsaturated analogs like cis-3-Nonenal (0.5 ppb) and cis-6-Nonenal (1.2 ppb). This highlights the role of conjugation in enhancing aroma potency . The trans-configuration in (E,E)-2,4-Nonadienal results in a distinct "fatty" aroma but similar molecular weight and instability .
Stability and Industrial Applicability
- Aldehydes vs. Esters: Aldehydes (e.g., cis,cis-3,6-Nonadienal) are highly reactive due to their aldehyde group, leading to rapid oxidation and isomerization. In contrast, ester analogs like cis,cis-3,6-Nonadienyl acetate exhibit superior stability but higher odor thresholds (5.0 ppb vs. 0.2 ppb), reducing their flavor impact . cis-3-Hexenyl salicylate demonstrates high stability but is primarily used in perfumery due to its higher threshold (50 ppb) and "green" aroma profile .
Sensory Profiles
- Sensory panels confirmed that ester derivatives (e.g., acetate, propionate) lack the fresh, aqueous character of the parent aldehyde .
- (E,E)-2,4-Nonadienal contributes to fried food odors, emphasizing how double bond position dictates sensory outcomes .
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